4-(2-Ethyl-1h-imidazol-1-yl)-2-methyl-2-(methylamino)butanamide
Description
4-(2-Ethyl-1H-imidazol-1-yl)-2-methyl-2-(methylamino)butanamide is a synthetic organic compound characterized by a butanamide backbone substituted with a methylamino group and a 2-ethylimidazole moiety. Its synthesis likely involves multi-step reactions, including condensation of imidazole derivatives with amino-bearing intermediates, analogous to methods described for structurally related compounds .
Properties
Molecular Formula |
C11H20N4O |
|---|---|
Molecular Weight |
224.30 g/mol |
IUPAC Name |
4-(2-ethylimidazol-1-yl)-2-methyl-2-(methylamino)butanamide |
InChI |
InChI=1S/C11H20N4O/c1-4-9-14-6-8-15(9)7-5-11(2,13-3)10(12)16/h6,8,13H,4-5,7H2,1-3H3,(H2,12,16) |
InChI Key |
FUSZVZVHQIZUHA-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=NC=CN1CCC(C)(C(=O)N)NC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Ethyl-1h-imidazol-1-yl)-2-methyl-2-(methylamino)butanamide can be achieved through various synthetic routes. One common method involves the reaction of 2-ethyl-1H-imidazole with 2-methyl-2-(methylamino)butanoyl chloride under controlled conditions . The reaction typically requires a solvent such as dichloromethane and a base like triethylamine to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the final product. Quality control measures, such as high-performance liquid chromatography (HPLC), are employed to monitor the synthesis process and verify the compound’s purity.
Chemical Reactions Analysis
Types of Reactions
4-(2-Ethyl-1h-imidazol-1-yl)-2-methyl-2-(methylamino)butanamide undergoes various chemical reactions, including:
Oxidation: The imidazole ring can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride.
Substitution: The methylamino group can undergo substitution reactions with electrophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid.
Reduction: Lithium aluminum hydride in tetrahydrofuran.
Substitution: Electrophiles like alkyl halides in the presence of a base.
Major Products Formed
Oxidation: Formation of imidazole N-oxides.
Reduction: Formation of the corresponding amine.
Substitution: Formation of substituted imidazole derivatives.
Scientific Research Applications
4-(2-Ethyl-1h-imidazol-1-yl)-2-methyl-2-(methylamino)butanamide has various applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with enzymes and receptors.
Medicine: Investigated for its potential therapeutic effects, including antimicrobial and anti-inflammatory properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-(2-Ethyl-1h-imidazol-1-yl)-2-methyl-2-(methylamino)butanamide involves its interaction with specific molecular targets, such as enzymes and receptors. The imidazole ring can bind to metal ions in enzyme active sites, inhibiting their activity. Additionally, the compound may interact with cellular pathways involved in inflammation and microbial growth .
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound belongs to a broader class of substituted butanamide derivatives with heterocyclic substituents. Below is a detailed comparison with structurally and functionally analogous compounds from the evidence:
Table 1: Structural and Functional Comparison
Key Observations:
Backbone Variations: The target compound shares a butanamide backbone with 2-(ethylamino)-2-methyl-4-(2-methyl-1H-imidazol-1-yl)butanamide , differing only in the ethyl vs. methyl substitution on the imidazole ring. Such minor changes can significantly alter solubility, bioavailability, and target affinity. In contrast, Aldicarb features a propanal backbone with a thiomethyl group, contributing to its acute neurotoxicity via acetylcholinesterase inhibition.
Functional Group Impact: The ester group in Ethyl 4-(5-(benzyl(2-hydroxyethyl)amino)-1-methyl-1H-benzo[d]imidazol-2-yl)butanoate enhances lipophilicity compared to the amide group in the target compound, which may favor hydrolysis to carboxylic acids in biological systems.
Toxicity and Regulation :
- Aldicarb’s regulatory restrictions highlight the importance of substituent choice. The absence of a thiomethyl or oxime group in the target compound may reduce acute toxicity, though this requires experimental validation.
Synthetic Pathways: The synthesis of related imidazole derivatives often involves condensation reactions (e.g., benzaldehyde with amino intermediates ) or coupling agents like DMAP . Similar methods may apply to the target compound.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
